molecular formula C24H25N3O3 B2563957 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 384361-44-8

7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2563957
CAS No.: 384361-44-8
M. Wt: 403.482
InChI Key: VDZQHKHXEHZGGY-UHFFFAOYSA-N
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Description

7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
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Properties

IUPAC Name

7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-15-6-5-11-27(13-15)14-18-21(28)10-9-16-12-17(24(29)30-22(16)18)23-25-19-7-3-4-8-20(19)26(23)2/h3-4,7-10,12,15,28H,5-6,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZQHKHXEHZGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, often referred to as a chromenone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure is characterized by a chromenone core fused with a benzimidazole moiety and a piperidine substituent. Its molecular formula is C22H23N3O3C_{22}H_{23}N_{3}O_{3} and it has a molecular weight of approximately 377.4 g/mol. The presence of hydroxyl and nitrogen-containing groups suggests potential interactions with biological targets.

Anticancer Properties

Several studies have highlighted the anticancer potential of chromenone derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. One study reported significant in vitro activity against various cancer types, indicating that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Chromenone derivatives can inhibit key enzymes involved in cancer cell proliferation.
  • Interaction with Receptors : The piperidine group may enhance binding to specific receptors (e.g., G-protein coupled receptors), influencing signaling pathways associated with cell growth and survival .
  • Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, reducing oxidative stress in cells, which is beneficial for both antimicrobial and anticancer activities.

Case Studies

A notable case study examined the synthesis and biological evaluation of various chromenone derivatives, revealing that modifications at the benzimidazole position significantly influenced antimicrobial potency and cytotoxicity against cancer cells . These findings underscore the importance of structural optimization in enhancing biological activity.

Data Summary

Property Value
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
Antimicrobial ActivityEffective against Staphylococcus pneumoniae
Anticancer ActivitySignificant cytotoxic effects on various cancer cell lines
Mechanisms of ActionEnzyme inhibition, receptor interaction, antioxidant properties

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